molecular formula C11H20N2O2 B602208 ブリバセタム ((alfaR, 4R)-異性体) CAS No. 357337-00-9

ブリバセタム ((alfaR, 4R)-異性体)

カタログ番号: B602208
CAS番号: 357337-00-9
分子量: 212.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that Brivaracetam (alfaR, 4R)-Isomer exerts its anti-epileptogenic effects through its binding to SV2A .

Cellular Effects

Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that Brivaracetam (alfaR, 4R)-Isomer may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .

Temporal Effects in Laboratory Settings

Brivaracetam (alfaR, 4R)-Isomer is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged Brivaracetam (alfaR, 4R)-Isomer amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .

Dosage Effects in Animal Models

It is known that Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .

Metabolic Pathways

Brivaracetam (alfaR, 4R)-Isomer is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .

Transport and Distribution

It is known that Brivaracetam (alfaR, 4R)-Isomer has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.

Subcellular Localization

Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that Brivaracetam (alfaR, 4R)-Isomer may be localized in the synaptic vesicles within neurons.

準備方法

Synthetic Routes and Reaction Conditions

Brivaracetam can be synthesized through various synthetic routes. One common method involves the reaction of ®-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue is then subjected to further purification and reaction steps to yield Brivaracetam.

Industrial Production Methods

Industrial production of Brivaracetam involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity. For example, the use of Bacillus subtilis protease in a phosphate buffer at pH 7.5 has been shown to be effective in the enzymatic resolution of ester precursors .

化学反応の分析

Types of Reactions

Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the carboxylic acid derivative and various oxidized metabolites .

特性

CAS番号

357337-00-9

分子式

C11H20N2O2

分子量

212.29

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。